molecular formula C9H10ClNO B599253 6-Chloro-5-methoxy-2,3-dihydro-1H-indole CAS No. 1369041-89-3

6-Chloro-5-methoxy-2,3-dihydro-1H-indole

Cat. No.: B599253
CAS No.: 1369041-89-3
M. Wt: 183.635
InChI Key: IXWORRFFTDLTSO-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, with its unique structural features, has garnered interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . For this compound, the starting materials would include a chlorinated and methoxylated phenylhydrazine derivative and a suitable ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Chloro-2-methoxyindole
  • 6-Chloro-2,3-dihydro-1H-indole
  • 5-Methoxy-2,3-dihydro-1H-indole

Comparison: 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological profiles and synthetic utility .

Properties

IUPAC Name

6-chloro-5-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWORRFFTDLTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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